molecular formula C6H4ClN3O B1384420 4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol CAS No. 1516103-67-5

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol

Cat. No.: B1384420
CAS No.: 1516103-67-5
M. Wt: 169.57 g/mol
InChI Key: DDZKDZKZCGDKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Biochemical Analysis

Biochemical Properties

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. One of the primary enzymes it interacts with is DNA gyrase, an essential enzyme involved in the supercoiling of DNA. By binding to DNA gyrase, this compound inhibits its activity, thereby preventing the replication and transcription of bacterial DNA . This interaction is highly specific and involves the formation of hydrogen bonds and hydrophobic interactions between the compound and the active site of the enzyme.

Cellular Effects

The effects of this compound on various types of cells are profound. In bacterial cells, the inhibition of DNA gyrase leads to cell death due to the inability to replicate DNA. In eukaryotic cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated that this compound can induce apoptosis in cancer cells by upregulating pro-apoptotic genes such as P53 and BAX while downregulating anti-apoptotic genes like Bcl2 . This dual effect on gene expression and cell signaling pathways makes it a promising candidate for anticancer therapies.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of DNA gyrase, forming a stable complex that inhibits the enzyme’s activity. This binding involves both hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but it can degrade when exposed to light or high temperatures. Over time, the degradation products may lose their inhibitory effects on DNA gyrase, reducing the compound’s overall efficacy. Long-term studies have shown that continuous exposure to this compound can lead to the development of resistance in bacterial populations, necessitating the use of combination therapies to maintain its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant toxicity to the host organism. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Studies have shown that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits, highlighting the importance of dose optimization in clinical applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized in the liver by cytochrome P450 enzymes, which convert it into more water-soluble metabolites that can be excreted via the kidneys. This metabolic process involves the addition of hydroxyl groups and other functional groups to the compound, increasing its solubility and facilitating its elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can diffuse passively across cell membranes due to its relatively small size and lipophilicity. Additionally, it can interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell. These interactions can influence the compound’s localization and accumulation in different cellular compartments, affecting its overall activity and efficacy .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA gyrase and other nuclear proteins. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus. Additionally, this compound can accumulate in other organelles, such as the mitochondria, where it may exert additional effects on cellular metabolism and apoptosis .

Preparation Methods

Chemical Reactions Analysis

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol undergoes several types of chemical reactions, including:

Properties

IUPAC Name

4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3O/c7-6-5-3(8-2-9-6)1-4(11)10-5/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDZKDZKZCGDKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC2=C1N=CN=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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